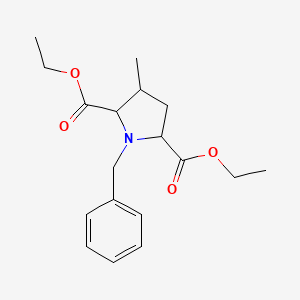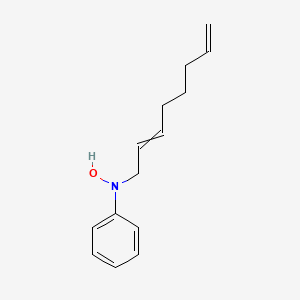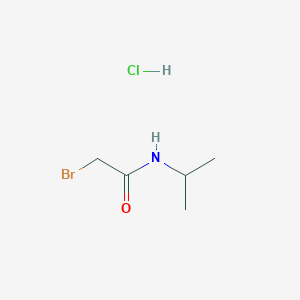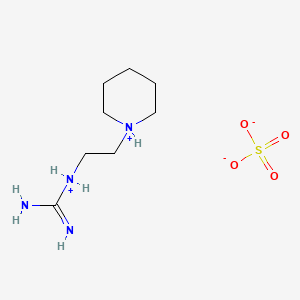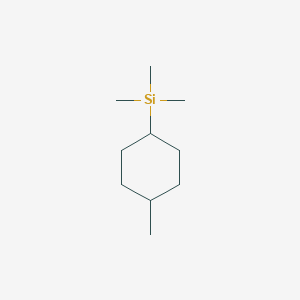
Trimethyl(4-methylcyclohexyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(4-methylcyclohexyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 4-methylcyclohexyl group. This compound is part of the broader class of silanes, which are known for their versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-methylcyclohexyl)silane typically involves the hydrosilylation of 4-methylcyclohexene with trimethylsilane. This reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds with high regioselectivity, yielding the desired product in good yields.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and purity of the final product.
化学反应分析
Types of Reactions: Trimethyl(4-methylcyclohexyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes, such as triethylsilane, are often used in reduction reactions.
Substitution: Halogenated reagents, such as chlorotrimethylsilane, are commonly employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds with silane by-products.
Substitution: Various organosilicon derivatives.
科学研究应用
Trimethyl(4-methylcyclohexyl)silane finds applications in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is explored for its potential in modifying biomolecules and enhancing their stability.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers, coatings, and adhesives.
作用机制
The mechanism of action of Trimethyl(4-methylcyclohexyl)silane involves the interaction of the silicon atom with various substrates. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms makes it a valuable reagent in organic transformations. The compound can act as a hydride donor, facilitating reduction reactions, or as a radical initiator in polymerization processes.
相似化合物的比较
Trimethylsilane: Similar in structure but lacks the cyclohexyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenylsilane: Features a phenyl group in place of the cyclohexyl group.
Uniqueness: Trimethyl(4-methylcyclohexyl)silane is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in selective organic transformations and as a precursor for specialized materials.
属性
CAS 编号 |
103859-33-2 |
|---|---|
分子式 |
C10H22Si |
分子量 |
170.37 g/mol |
IUPAC 名称 |
trimethyl-(4-methylcyclohexyl)silane |
InChI |
InChI=1S/C10H22Si/c1-9-5-7-10(8-6-9)11(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
CNUSZXBZUWJKDC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


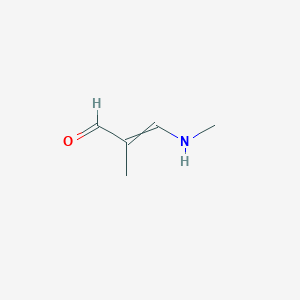
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)
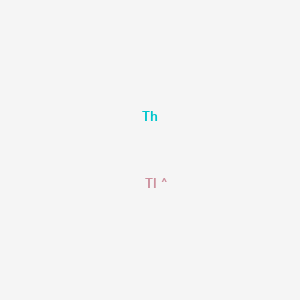
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
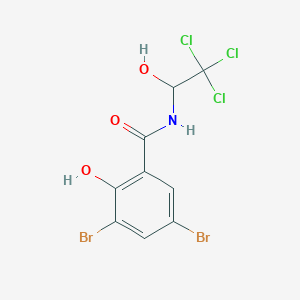
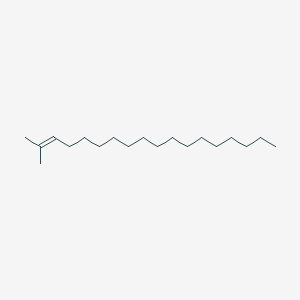
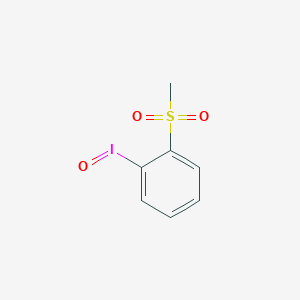
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
-lambda~5~-arsane](/img/structure/B14321430.png)
